molecular formula C27H40ClNO2 B13839239 (3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride

(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride

Cat. No.: B13839239
M. Wt: 446.1 g/mol
InChI Key: LXICYACAINWSSL-DNQLKWNESA-N
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Description

Veratramine Hydrochloride is a natural steroidal alkaloid derived from plants of the Veratrum species. It is known for its diverse biological activities, including antihypertensive, anticancer, and neurotoxic effects. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Veratramine Hydrochloride can be synthesized through a series of chemical reactions starting from dehydro-epi-androsterone. The synthesis involves a biomimetic rearrangement to form the C-nor-D-homo steroid core, followed by a stereoselective reductive coupling and cyclization sequence to establish the E/F-ring moiety . This method provides a concise and scalable approach to produce gram quantities of Veratramine Hydrochloride.

Industrial Production Methods

Industrial production of Veratramine Hydrochloride typically involves the extraction of the compound from Veratrum species, followed by purification and conversion to its hydrochloride salt. The extraction process may include solvent extraction, chromatography, and crystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Veratramine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Veratramine Hydrochloride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of Veratramine Hydrochloride with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Veratramine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Veratramine Hydrochloride is structurally similar to other Veratrum alkaloids, such as jervine and cyclopamine. These compounds share a common C-nor-D-homo steroid skeleton but differ in their functional groups and biological activities . For example:

Veratramine Hydrochloride stands out due to its unique combination of antihypertensive, anticancer, and neurotoxic effects, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C27H40ClNO2

Molecular Weight

446.1 g/mol

IUPAC Name

(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19-,22-,24-,25+,26-,27-;/m0./s1

InChI Key

LXICYACAINWSSL-DNQLKWNESA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O.Cl

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl

Origin of Product

United States

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